
S1RA hydrochloride
描述
It has a reported binding affinity of Ki = 17.0 ± 7.0 nM and is selective over the sigma-2 receptor and against a panel of other 170 receptors, enzymes, transporters, and ion channels . This compound has shown efficacy in relieving neuropathic pain and pain in other sensitizing conditions, associated with an improvement of the emotional negative state .
准备方法
E-52862 盐酸盐的合成涉及制备 4-(2-((5-甲基-1-(萘-2-基)-1H-吡唑-3-基)氧基)乙基)吗啉。 合成路线包括在特定反应条件下,5-甲基-1-(萘-2-基)-1H-吡唑与 2-氯乙基吗啉反应 。 E-52862 盐酸盐的工业生产方法没有得到广泛的记录,但通常是在实验室环境中为研究目的进行合成。
化学反应分析
Receptor Binding and Selectivity
S1RA exhibits high affinity for σ1R (K<sub>i</sub> = 26.6 ± 2.4 nM) and selectivity over σ2R (K<sub>i</sub> = 2393 ± 514 nM) . Its binding mode involves:
- Hydrogen bonding with Asp126 and Glu172 residues in σ1R’s ligand-binding pocket.
- Hydrophobic interactions with Leu182 and Met93, stabilized by its phenyl group .
- π–π stacking with Trp89 and Phe107, critical for conformational stability .
Interaction Type | Key Residues | Functional Impact |
---|---|---|
Hydrogen bonds | Asp126, Glu172 | Anchors ligand orientation |
Hydrophobic | Leu182, Met93 | Enhances binding affinity |
π–π stacking | Trp89, Phe107 | Stabilizes aromatic regions |
Selectivity Profile
S1RA shows negligible activity (<1 µM K<sub>i</sub>) across 170 off-target receptors, ion channels, and enzymes, including:
- 5-HT<sub>2B</sub> receptors : No agonist/antagonist activity at 10 µM .
- Opioid receptors : Does not bind µ-, κ-, or δ-opioid receptors .
- TRPA1 channels : Inhibits AITC-induced currents (IC<sub>50</sub> = 47 ± 3 µM) via σ1R modulation .
Target | Activity (K<sub>i</sub> or IC<sub>50</sub>) | Source |
---|---|---|
σ1R | 26.6 ± 2.4 nM | |
σ2R | >2000 nM | |
TRPA1 | 47 ± 3 µM |
Structural and Thermodynamic Interactions
Molecular dynamics simulations and crystallography reveal:
- Trimeric architecture : S1RA stabilizes σ1R’s homotrimeric state, preventing conformational shifts to monomeric forms .
- Thermodynamic stability : Binding energy (ΔG) of -9.8 kcal/mol, driven by van der Waals forces and electrostatic complementarity .
- Solubility : 5.23 × 10<sup>−5</sup> mg/mL in aqueous media, with logP = 4.57 .
In Vitro and In Vivo Reactivity
- Enzymatic stability : Resistant to hepatic CYP3A4/2D6 metabolism (>90% remaining after 1 hr incubation) .
- Blood-brain barrier permeability : BBB score = 5.04 (Chemaxon), supporting CNS activity .
- Synergistic effects : Enhances morphine antinociception via supraspinal σ1R blockade, independent of opioid receptor binding .
Parameter | Value | Source |
---|---|---|
Plasma half-life (rats) | 2.1 ± 0.3 h | |
CNS occupancy (ED<sub>50</sub>) | 32 mg/kg (i.p.) |
Mechanistic Correlates in Pain Models
S1RA’s antinociceptive effects involve:
- Noradrenergic modulation : Increases spinal NA levels (133% vs. baseline), reversed by α<sub>2</sub>-AR antagonist idazoxan .
- Wind-up inhibition : Attenuates repetitive nociceptive firing in spinal cord neurons at 30 µM .
- Long-lasting effects : Reduces SNI-induced hypersensitivity for >12 h post-administration, despite undetectable plasma levels .
科学研究应用
E-52862 盐酸盐在科学研究中有多种应用,包括:
化学: 在各种化学研究中用作选择性 sigma-1 受体拮抗剂。
生物学: 研究其在调节生物系统中 sigma-1 受体中的作用。
医药: 探索其在治疗神经性疼痛和增强阿片类镇痛剂方面的潜力.
工业: 用于开发针对 sigma-1 受体的新的治疗剂。
作用机制
E-52862 盐酸盐通过选择性地结合 sigma-1 受体发挥其作用。 这种结合抑制了这些受体的活性,这些受体参与调节疼痛和情绪状态 。 涉及的分子靶标和途径包括 sigma-1 受体及其相关的信号通路。
相似化合物的比较
E-52862 盐酸盐在对 sigma-1 受体的高选择性方面是独一无二的,优于 sigma-2 受体和其他受体、酶、转运蛋白和离子通道 。 类似的化合物包括:
Sigma-1 受体拮抗剂: 也针对 sigma-1 受体的化合物,但可能具有不同的选择性特征。
Sigma-2 受体拮抗剂: 靶向 sigma-2 受体的化合物,与 sigma-1 受体相比,具有不同的生物学作用。
生物活性
S1RA hydrochloride, also known as E-52862, is a selective sigma-1 receptor (σ1R) antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain. This compound exhibits a high affinity for σ1 receptors and has shown promising results in preclinical studies.
- Molecular Weight : 337.4 Da
- Chemical Formula : CHNO·HCl
- Purity : ≥98%
- CAS Number : 878141-96-9
S1RA acts primarily as an antagonist at σ1 receptors, which are known to function as ligand-regulated molecular chaperones. These receptors play a crucial role in modulating intracellular signaling pathways, particularly under pathological conditions. The blockade of σ1 receptors by S1RA can lead to the attenuation of pain pathways and other neurophysiological processes associated with pain perception.
Pharmacological Properties
S1RA has been extensively studied for its pharmacological properties:
- Binding Affinity :
Efficacy in Pain Models
S1RA has demonstrated efficacy in various models of neuropathic pain:
- Formalin-Induced Nociception : S1RA effectively inhibited both phases of pain response in this model, suggesting its potential for acute pain management .
- Capsaicin-Induced Mechanical Hypersensitivity : Systemic administration of S1RA resulted in dose-dependent inhibition of hypersensitivity .
- Sciatic Nerve Injury Model : S1RA administration significantly reduced mechanical and thermal hypersensitivity associated with nerve injury .
Case Studies and Clinical Trials
S1RA has successfully progressed through clinical trials, including Phase I studies that demonstrated good safety and tolerability profiles. Currently, Phase II trials are ongoing, focusing on its application in neuropathic pain management .
Summary of Clinical Findings
Mechanistic Insights
The pharmacological effects of S1RA are linked to its interaction with various neurotransmitter systems:
- Interaction with Opioid Systems : The analgesic effects of S1RA may involve both opioid-dependent and independent mechanisms, as indicated by the reversal of effects with naloxone .
- Role in Calcium Signaling : S1RA's modulation of intracellular calcium levels via σ1 receptor antagonism is critical for its analgesic properties .
Electrophysiological Studies
Electrophysiological recordings have shown that S1RA reduces wind-up responses in spinal cords sensitized by repetitive nociceptive stimulation, indicating its potential to modulate central sensitization mechanisms involved in chronic pain conditions .
常见问题
Q. Basic: What experimental methods are recommended to confirm S1RA hydrochloride’s selectivity for σ1 receptors (σ1R) over σ2 receptors (σ2R)?
To validate S1RA’s selectivity, use radioligand binding assays with σ1R- and σ2R-specific ligands (e.g., ³H-pentazocine for σ1R and [³H]DTG for σ2R). S1RA exhibits a Ki of 17 nM for σ1R and >1000 nM for σ2R, confirming >58-fold selectivity . Include positive controls (e.g., haloperidol for σ1R) and ensure assay conditions (pH, temperature, membrane preparation) align with standardized protocols. Functional assays, such as inhibition of σ1R agonist-induced calcium signaling in transfected cells, further validate antagonism .
Q. Basic: How does this compound modulate nociceptive pathways in preclinical pain models?
S1RA’s antinociceptive effects depend on spinal α2-adrenergic receptor activation and inhibition of glutamate release in formalin-induced pain models. For example:
- Intrathecal administration (10–30 µg) selectively suppresses withdrawal behaviors in rodents.
- Systemic dosing (15–30 mg/kg, i.p.) attenuates both withdrawal and licking/lifting behaviors, indicating supraspinal and peripheral mechanisms .
Experimental design should include vehicle controls (5% DMSO, 1% Tween 80 in saline) and co-administration with α2-adrenergic antagonists (e.g., yohimbine) to confirm pathway specificity .
Q. Advanced: How can researchers resolve discrepancies in behavioral outcomes across studies using this compound?
Contradictions in behavioral data (e.g., efficacy in manic-like models vs. variable pain responses) may arise from:
- Dose-dependent effects : Higher doses (30 mg/kg) may engage off-target receptors (e.g., 5-HT2B antagonism at IC50 = 4700 nM) .
- Administration route : Intrathecal vs. systemic delivery impacts CNS bioavailability .
- Model variability : Formalin vs. neuropathic pain models recruit distinct pathways.
Recommendations :
Q. Advanced: What pharmacokinetic parameters should be prioritized when designing in vivo studies with this compound?
Key parameters include:
- Solubility : Use 5% DMSO + 1% Tween 80 in saline for systemic dosing .
- Half-life : ~2–4 hours in rodents; administer 30 minutes pre-test for peak CNS exposure .
- Brain penetration : S1RA crosses the blood-brain barrier, with brain concentrations correlating with σ1R occupancy .
Methodological Tip : Pair behavioral assays with ex vivo receptor occupancy studies using radiolabeled σ1R ligands.
Q. Basic: How is this compound’s σ1R antagonism distinguished from other sigma receptor ligands (e.g., BD-1047, PRE-084)?
Use competitive binding assays and behavioral readouts (e.g., novel object recognition for cognitive effects) to differentiate ligands .
Q. Advanced: What strategies optimize this compound’s stability in experimental settings?
- Storage : Lyophilized powder stable at -20°C for 2 years; reconstituted solutions stable for 1 month at -20°C .
- Light sensitivity : Protect from light to prevent degradation.
- Vehicle pH : Maintain neutral pH (7.0–7.4) in saline-based solutions to avoid precipitation .
Q. Basic: What in vitro models are suitable for studying this compound’s interaction with σ1R?
- Cell lines : Transfected HEK-293 or CHO cells expressing human σ1R.
- Assays :
- Controls : Include σ1R knockout cells or selective antagonists (e.g., NE-100) to confirm specificity .
Q. Advanced: How can researchers integrate this compound’s pharmacokinetic and pharmacodynamic data to refine dosing regimens?
- Pharmacodynamic Markers : Measure σ1R occupancy in brain homogenates post-mortem using ³H-pentazocine .
- Temporal Analysis : Administer S1RA 30 minutes pre-intervention for peak receptor blockade in behavioral tests .
- Dose Scaling : Adjust mg/kg doses based on species-specific metabolic rates (e.g., rodent vs. non-human primate).
Q. Basic: What are the critical negative controls for in vivo studies using this compound?
- Vehicle controls : Administer DMSO/Tween/saline to rule out solvent effects.
- Genetic controls : Use σ1R knockout mice to confirm receptor-dependent effects.
- Pharmacological controls : Co-administer σ1R agonists (e.g., PRE-084) to reverse S1RA’s effects .
Q. Advanced: How should researchers address contradictory findings regarding S1RA’s efficacy in mood disorder models?
Contradictions may stem from:
属性
IUPAC Name |
4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2.ClH/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19;/h2-7,14-15H,8-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRYQZBTQDMGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265917-14-3 | |
Record name | E-52862 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265917143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E-52862 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18XZ7850YN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。